N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine, commonly referred to as an impurity in the synthesis of Lurasidone, is a compound with significant relevance in medicinal chemistry. Its chemical structure includes a cyclohexyl group, a piperazine moiety, and a benzisothiazole ring, which contribute to its biological activity and potential therapeutic applications. The compound is classified under the category of heterocyclic organic compounds, specifically those containing nitrogen and sulfur.
The synthesis of N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine involves several key steps:
The molecular formula for N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine is C19H28N4S, with a molecular weight of approximately 344.52 g/mol.
NC[C@H]1[C@@H](CCCC1)CN2CCN(CC2)C3=NSC4=C3C=CC=C4
InChI=1S/C19H28N4S/c20-13-15-5-1-2-6-16(15)14-22-9-11-23(12-10-22)19-17-7-3-4-8-18(17)24-21-19/h3-4,7-8,15-16H,1-2,5-6,9-14,20H2/t15-,16-/m0/s1
.The structure features:
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine can undergo various chemical reactions:
The mechanism by which N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine exerts its effects is closely related to its structural characteristics:
The stability of this compound under various conditions (light exposure, temperature variations) is crucial for its storage and use in research settings .
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine has several applications:
This compound exemplifies the complexity and significance of impurities in pharmaceutical development and their potential roles in understanding drug mechanisms and effects.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1